An In-depth Technical Guide to the Properties of m-PEG16-alcohol
An In-depth Technical Guide to the Properties of m-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of m-PEG16-alcohol (monomethoxy-poly(ethylene glycol)-alcohol with 16 ethylene (B1197577) glycol units). This bifunctional molecule is a critical component in modern drug delivery systems and bioconjugation, most notably as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its characteristics, outlines experimental methodologies for its characterization, and explores its role in biological pathways, particularly the ubiquitin-proteasome system.
Core Properties of m-PEG16-alcohol
m-PEG16-alcohol, also known by its systematic name hexadecaethylene glycol monomethyl ether, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative. Unlike polydisperse PEG mixtures, it is a single molecular weight compound, ensuring batch-to-batch consistency and simplifying analysis. Its structure consists of a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, connected by a chain of 16 ethylene glycol units.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C33H68O17 | [1][2][3] |
| Molecular Weight | ~736.89 g/mol | [1][2][3] |
| CAS Number | 133604-58-7 | [1][2][3] |
| Appearance | White to off-white waxy solid or viscous liquid at room temperature. | [4] |
| Purity | Typically ≥95% | [1][2] |
| Solubility | Highly soluble in water and polar organic solvents (e.g., DMSO, DMF, methylene (B1212753) chloride). Insoluble in non-polar organic solvents (e.g., diethyl ether, hexane). | [1][5] |
| Storage Conditions | -20°C for long-term storage. | [1] |
Note: The physical state of PEGs is dependent on their molecular weight. Higher molecular weight PEGs, like m-PEG16-alcohol, tend to be waxy solids at room temperature.[4]
Biological Properties and Applications
The unique properties of the PEG chain—hydrophilicity, biocompatibility, and low immunogenicity—make m-PEG16-alcohol a valuable tool in drug development.[][7]
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Increased Hydrophilicity: The polyethylene glycol backbone significantly enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1][8]
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Biocompatibility: PEGs are well-tolerated in biological systems and are known to reduce the immunogenicity of attached molecules.[7]
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PROTAC Linker: m-PEG16-alcohol is extensively used as a flexible linker in the synthesis of PROTACs.[][9][10] The linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex. The length and flexibility of the PEG chain are critical for optimizing the stability and geometry of this complex, which is a prerequisite for efficient protein degradation.[][10]
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Drug Delivery: The hydroxyl terminus can be further functionalized to attach to drugs or targeting moieties, improving their pharmacokinetic profiles.[8]
Role in the Ubiquitin-Proteasome System
The primary biological relevance of m-PEG16-alcohol is its role as a linker in PROTACs, which hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC utilizing a linker such as m-PEG16-alcohol is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
The m-PEG16-alcohol linker plays a crucial role in this pathway by providing the necessary length and flexibility to bridge the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex.[][10] This spatial arrangement is critical for the subsequent ubiquitination of the target protein, marking it for degradation by the proteasome.[10]
Experimental Protocols
This section outlines general methodologies for the characterization of m-PEG16-alcohol and its application in PROTACs.
Characterization of m-PEG16-alcohol
The following diagram illustrates a typical workflow for the characterization of synthesized or purchased m-PEG16-alcohol.
Caption: Experimental workflow for m-PEG16-alcohol characterization.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of m-PEG16-alcohol.
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Protocol:
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Dissolve a small amount of m-PEG16-alcohol in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
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Expected ¹H NMR signals: A singlet around 3.38 ppm corresponding to the methoxy (CH₃O-) protons, a complex multiplet between 3.5 and 3.7 ppm for the ethylene glycol (-OCH₂CH₂O-) protons, and a triplet around 3.7 ppm for the terminal methylene group adjacent to the hydroxyl group (-CH₂OH).
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Expected ¹³C NMR signals: A peak around 59 ppm for the methoxy carbon, a series of peaks around 70 ppm for the ethylene glycol carbons, and a peak around 61 ppm for the terminal methylene carbon.
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3.1.2. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and confirm the identity of m-PEG16-alcohol.
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Protocol:
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Prepare a sample of m-PEG16-alcohol for analysis by MALDI-TOF or ESI mass spectrometry.
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For MALDI-TOF, co-crystallize the sample with a suitable matrix.
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For ESI, dissolve the sample in an appropriate solvent system.
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Acquire the mass spectrum.
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Expected Result: A major peak corresponding to the molecular ion of m-PEG16-alcohol (e.g., [M+Na]⁺ or [M+K]⁺), confirming its molecular weight of approximately 736.89 g/mol .
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Evaluation of PROTACs Containing m-PEG16-alcohol
3.2.1. Western Blotting for Protein Degradation
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Objective: To quantify the degradation of a target protein induced by a PROTAC containing an m-PEG16-alcohol linker.
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Protocol:
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Cell Culture and Treatment: Culture cells expressing the target protein to an appropriate confluency. Treat the cells with varying concentrations of the PROTAC for a specified period. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for the target protein.
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Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
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Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Compare the normalized intensities of the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
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Conclusion
m-PEG16-alcohol is a well-defined, monodisperse PEG derivative with highly desirable properties for applications in drug delivery and bioconjugation. Its role as a flexible and hydrophilic linker is particularly crucial in the rapidly advancing field of PROTACs, where it enables the efficient degradation of disease-causing proteins. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of m-PEG16-alcohol and its conjugates, facilitating further research and development in this exciting area of therapeutic innovation.
References
- 1. m-PEG16-alcohol, 133604-58-7 | BroadPharm [broadpharm.com]
- 2. m-PEG16-alcohol, CAS 133604-58-7 | AxisPharm [axispharm.com]
- 3. mPEG16-OH, m-PEG16-alcohol (CAS: 133604-58-7) - Biopharma PEG [biochempeg.com]
- 4. sanyochemicalamerica.com [sanyochemicalamerica.com]
- 5. researchgate.net [researchgate.net]
- 7. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
